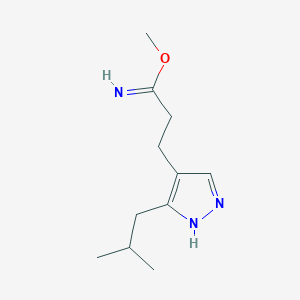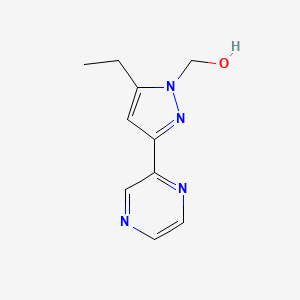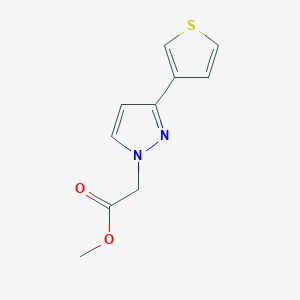
3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine
Vue d'ensemble
Description
3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine, or 3CPP, is an organic compound with a wide range of applications in scientific research. It is a cyclic amine derived from pyrazole, a five-membered heterocyclic ring, and is composed of a piperidine moiety and a cyclopropyl ring. 3CPP has been used in the synthesis of a variety of compounds and has been studied for its potential biological activities.
Applications De Recherche Scientifique
Synthesis and Fluorescent Properties
One significant application of compounds related to 3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine is in the synthesis of fluorescent molecules. For instance, ketone derivatives of propargylamines, which are structurally related to the compound , have been utilized as synthetic equivalents in the production of acetylenic 2-pyrazolines and pyrazoles. These synthesized products exhibit marked fluorescent abilities, with emission maximum wavelengths located at 453-465 and 363-400 nm. Some compounds show extremely large Stokes shifts up to 91,000 cm-1, highlighting their potential in fluorescent applications (Odin et al., 2022).
Molecular Structure Analysis
Another application is in the molecular structure analysis of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. Through X-ray crystallography combined with Hirshfeld and DFT calculations, detailed structural insights and intermolecular interactions controlling molecular packing have been explored. Such analyses provide a deeper understanding of the molecular structures and could guide the design of new compounds with desired properties (Shawish et al., 2021).
Anticancer Activity
The compound and its derivatives have also been evaluated for potential anticancer activities. Novel pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives have been designed, synthesized, and tested against various human cancer cell lines. These studies have revealed that certain analogs exhibit moderate to good cytotoxicity, with specific compounds showing significant cytotoxicity comparable to standard drugs. This suggests a potential application of this compound derivatives as anticancer agents (Alam et al., 2018).
Heterocyclic Amino Acids Synthesis
In the field of organic synthesis, derivatives of this compound have been used to develop novel heterocyclic amino acids. These compounds serve as building blocks for the synthesis of both achiral and chiral structures, offering a versatile toolkit for synthesizing complex molecules with potential pharmaceutical applications (Matulevičiūtė et al., 2021).
Antioxidant and Antitumor Activities
Research has also extended into evaluating the antioxidant and antitumor activities of benzothiophene derivatives synthesized using cyanoacetamide methods involving pyrazole/piperidine constructs. Such studies aim to identify new compounds with promising biological activities, demonstrating the compound's utility in developing potential therapeutic agents (Bialy & Gouda, 2011).
Propriétés
IUPAC Name |
5-cyclopropyl-2-piperidin-4-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c12-11-7-10(8-1-2-8)14-15(11)9-3-5-13-6-4-9/h7-9,13H,1-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICINAANBGTUDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=C2)N)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















